molecular formula C13H22ClNO2S B12755670 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl CAS No. 85462-74-4

1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl

Cat. No.: B12755670
CAS No.: 85462-74-4
M. Wt: 291.84 g/mol
InChI Key: YBNNDCILUPCINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl is a chemical compound with a complex structure that includes a cyclopentathiene ring, an isopropylamino group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl typically involves multiple steps:

    Formation of the Cyclopentathiene Ring: The cyclopentathiene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.

    Attachment of the Propanol Backbone: The propanol backbone is introduced through an etherification reaction, where the hydroxyl group of the propanol reacts with the cyclopentathiene ring.

    Introduction of the Isopropylamino Group: The isopropylamino group is added via an amination reaction, where an isopropylamine reacts with the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the reactions in batches, ensuring precise control over reaction conditions.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Forms: Compounds with fewer oxygen-containing functional groups.

    Substituted Compounds: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl has several scientific research applications:

Chemistry

    Catalysis: The compound can be used as a catalyst or a catalyst precursor in various chemical reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.

Medicine

    Pharmacology: It is investigated for its potential therapeutic effects, including its role as a beta-blocker or other pharmacological activities.

Industry

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target specific receptors or enzymes in biological systems, leading to a cascade of biochemical events.

    Pathways Involved: It may modulate signaling pathways, such as the adrenergic signaling pathway, influencing physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A well-known beta-blocker with a similar propanol backbone.

    Atenolol: Another beta-blocker with structural similarities.

Uniqueness

1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl is unique due to its cyclopentathiene ring, which imparts distinct chemical and biological properties compared to other beta-blockers. This uniqueness may translate to different pharmacological effects and potential therapeutic applications.

Properties

CAS No.

85462-74-4

Molecular Formula

C13H22ClNO2S

Molecular Weight

291.84 g/mol

IUPAC Name

1-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C13H21NO2S.ClH/c1-9(2)14-6-10(15)7-16-12-8-17-13-5-3-4-11(12)13;/h8-10,14-15H,3-7H2,1-2H3;1H

InChI Key

YBNNDCILUPCINC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CSC2=C1CCC2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.